Bwa868C

Description

BW A868C is a selective competitive antagonist of the prostaglandin D2 (PGD2) DP1 receptor, first characterized in the late 1980s. It exhibits high affinity for DP1 receptors, with pKB values ranging from 7.3 to 9.3 depending on the tissue and species . Structurally, it is a hydantoin derivative with a unique pharmacological profile, displaying tissue-specific partial agonism in addition to antagonism . BW A868C has been instrumental in distinguishing DP1 receptor-mediated effects in platelets, vascular smooth muscle, and epithelial cells, and it has been used to explore therapeutic applications in allergic inflammation, mucosal secretion, and nociception .

Propriétés

IUPAC Name |

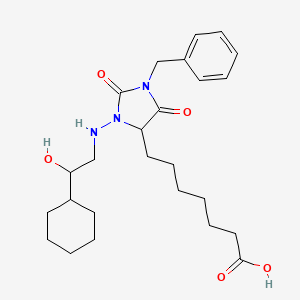

7-[1-benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O5/c29-22(20-13-7-4-8-14-20)17-26-28-21(15-9-1-2-10-16-23(30)31)24(32)27(25(28)33)18-19-11-5-3-6-12-19/h3,5-6,11-12,20-22,26,29H,1-2,4,7-10,13-18H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJVWSKJHGEIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNN2C(C(=O)N(C2=O)CC3=CC=CC=C3)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922749 | |

| Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118675-50-6 | |

| Record name | BW 868C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118675-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW A868C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118675506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of BW A868C is the DP prostanoid receptor . This receptor is sensitive to the naturally occurring prostanoid, PGD2.

Mode of Action

BW A868C acts as a competitive antagonist at the DP prostanoid receptor. It competes with the natural ligand, PGD2, for binding to the receptor. This prevents PGD2 from exerting its effects, thereby inhibiting the downstream actions of the DP prostanoid receptor.

Biochemical Pathways

The DP prostanoid receptor is part of the prostanoid family of receptors, which are involved in a variety of physiological processes. These receptors couple to specific G proteins that initiate processes leading to the formation of second messengers such as cAMP, inositol trisphosphate, or diacylglycerol. By antagonizing the DP prostanoid receptor, BW A868C can influence these downstream signaling pathways.

Pharmacokinetics

Result of Action

BW A868C antagonizes the inhibition of platelet aggregation induced by PGD2. It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts. The actions of BW A868C against other prostaglandin receptors (IP, EP1, EP2, TP, and FP) required up to 1,000-fold higher concentrations than those required for its effect on the DP-prostanoid receptor.

Action Environment

The action of BW A868C can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability. Additionally, the compound’s stability can be affected by storage conditions. BW A868C should be stored desiccated at -20°C for optimal stability.

Analyse Biochimique

Biochemical Properties

BW A868C interacts with the DP prostanoid receptor, a family of receptor proteins characterized by having seven transmembrane domains that couple to specific G proteins. These interactions initiate processes leading to the formation of the second messengers cAMP, inositol trisphosphate, or diacylglycerol. BW A868C presents a competitive antagonist profile against two structurally different agonists, BW245C and ZK118182.

Cellular Effects

BW A868C influences cell function by interacting with the DP prostanoid receptor. It antagonizes the inhibition of platelet aggregation induced by PGD2. It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts.

Molecular Mechanism

BW A868C exerts its effects at the molecular level through its interaction with the DP prostanoid receptor. It behaves as a simple competitive antagonist in aggregation assays with washed human platelets. It antagonizes the inhibition of platelet aggregation induced by PGD2 with a potency similar to its inhibition of BW 245C- and PGD2-induced relaxation of rabbit jugular vein.

Temporal Effects in Laboratory Settings

It is known that BW A868C is soluble in DMSO at 30 mg/ml, suggesting that it can be readily used in various experimental setups.

Dosage Effects in Animal Models

It is known that BW A868C is a potent and selective DP prostanoid receptor antagonist, suggesting that it may have significant effects at low dosages.

Activité Biologique

BW A868C is a selective antagonist of the prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor. This compound has been studied for its role in various biological processes, particularly in the context of neuronal injury, vasomotor activity, and inflammation. The following sections detail its biological activity through various studies and findings.

BW A868C functions primarily as a DP1 receptor antagonist. Prostaglandin D2 is involved in numerous physiological processes, including modulation of vascular tone, neurotransmission, and inflammatory responses. BW A868C's antagonistic properties can exacerbate certain conditions mediated by PGD2, such as neuronal cell death and vascular responses.

Key Research Findings

-

Neuronal Cell Death :

- In studies involving primary neurons, BW A868C was shown to exacerbate PGD2-induced cell death. When neurons were treated with PGD2 along with BW A868C, there was a significant increase in cell death compared to controls without the antagonist .

- This suggests that PGD2 may have protective roles against glutamate toxicity or ischemia-reperfusion injury through DP1 receptor activation, which is inhibited by BW A868C .

- Vasomotor Activity :

- Inflammatory Response :

Data Table: Summary of Key Studies

Case Studies

- Neuronal Protection : In a controlled experiment with primary neurons exposed to hypoxic conditions, the presence of PGD2 significantly reduced cell death rates compared to those treated with BW A868C alone. This reinforces the notion that blocking DP1 receptors can lead to increased vulnerability in neuronal cells during stress conditions.

- Vascular Studies : In vivo studies using animal models demonstrated that administration of BW A868C led to altered vascular responses when subjected to inflammatory stimuli, indicating its potential as a therapeutic target in managing vascular-related diseases.

Applications De Recherche Scientifique

Key Findings:

- BW A868C shifts the concentration-effect curves of PGD2 and BW245C in human washed platelets, demonstrating its antagonistic properties with a pKB value around 9.26 .

- The compound does not significantly affect other prostaglandin receptors (IP, EP1, EP2, TP, FP) at concentrations up to 1,000 times higher than its affinity for the DP-receptor .

Applications in Platelet Aggregation Studies

BW A868C has been instrumental in elucidating the role of DP-receptors in platelet aggregation. Its use has led to significant insights into the mechanisms by which PGD2 influences platelet function.

Case Study:

In a study investigating human washed platelets, BW A868C was shown to effectively inhibit PGD2-mediated platelet aggregation. The concentration-effect curves indicated that BW A868C could displace the effects of agonists in a parallel manner, confirming its role as a competitive antagonist .

| Study | Findings | pKB Value |

|---|---|---|

| Platelet Aggregation Assay | Inhibition of PGD2-induced aggregation | 9.26 |

| Vascular Smooth Muscle Relaxation | Antagonism of BW245C effects | 9.11 |

Vascular Applications

The effects of BW A868C on vascular smooth muscle have also been studied, particularly regarding its ability to modulate relaxation responses in vascular tissues.

Key Insights:

- In rabbit jugular vein assays, BW A868C was shown to antagonize the relaxation effects induced by PGD2 and BW245C without affecting other vasodilatory pathways .

- The compound's selectivity allows researchers to better understand the specific roles of DP-receptors in vascular physiology.

Therapeutic Potential

The selective action of BW A868C on DP-receptors opens avenues for therapeutic applications, particularly in conditions where modulation of platelet aggregation or vascular tone is desired.

Potential Applications:

- Cardiovascular Diseases: Given its ability to inhibit platelet aggregation, BW A868C may have potential as a therapeutic agent in preventing thromboembolic events.

- Asthma and Allergic Responses: Studies suggest that antagonism of PGD2 may play a role in modulating eosinophil and basophil activity, indicating potential applications in allergic conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Mechanistic Selectivity

- BW A868C vs. Ramatroban (DP2/CRTH2 antagonist): BW A868C selectively targets DP1 receptors, whereas Ramatroban antagonizes DP2/CRTH2 receptors.

- BW A868C vs. BM13.177 (TP receptor antagonist):

In guinea pig bronchoconstriction models, BW A868C (0.1 mg/kg) reduced PGD2-induced airway resistance by 20%, while BM13.177 (TP antagonist, 2.5 mg/kg) achieved 44% inhibition. Combined use further reduced resistance to 53%, underscoring complementary roles of DP1 and TP receptors in bronchoconstriction .

Affinity and Potency

- Species/Tissue Variability: BW A868C’s affinity in dog nasal vein (pKB 7.3) is lower than in human platelets (pKB 9.3), suggesting species-specific receptor conformations or subtypes .

Functional Effects

- Partial Agonism in Epithelium:

BW A868C acts as a weak partial agonist in dog tracheal epithelium (p[A]₅₀ = 8.19), enhancing Cl⁻ secretion by 20% at 1 µM, unlike full antagonists like CAY10471 . - Insurmountable Antagonism in Mucin Secretion:

In LS174T cells, BW A868C (30 nM) irreversibly blocked DP1-mediated mucin secretion by 59%, contrasting with surmountable antagonism by PGE2 receptor antagonists . - Nociception Modulation: BW A868C (10–100 ng intrathecal) induced allodynia in mice, an effect reversed by PGD2, whereas DP agonists like BW245C suppressed nociceptin-induced allodynia .

Therapeutic Implications

- Allergic Inflammation: BW A868C inhibited mast cell degranulation by 40% at 10 µM, comparable to asapiprant but less potent than ONO-4053 .

- Colorectal Hyperproliferation: BW A868C reduced aberrant crypt foci (ACF) in post-colitis rats by 60%, mirroring COX-2 inhibitor efficacy .

- Muscular Necrosis: BW A868C decreased necrosis volume by 53% in murine models, outperforming DP2 antagonists .

Key Research Findings and Contradictions

- Receptor Reserve Hypothesis: In recombinant systems with high DP1 expression, BW A868C behaves as a partial agonist, whereas low-receptor tissues (e.g., human myometrium) show pure antagonism .

- Species Discrepancies: Lower DP1 affinity in dogs (pKB 7.3) vs. humans (pKB 9.3) complicates translational studies .

- Dual Agonism/Antagonism: BW A868C’s partial agonism in epithelia but full antagonism in platelets underscores tissue-dependent signaling pathways .

Méthodes De Préparation

Table 1: Physicochemical Properties of BW A868C

| Property | Value |

|---|---|

| Molecular Formula | C25H37N3O5 |

| Molecular Weight | 459.58 g/mol |

| Appearance | Amorphous solid |

| Melting Point | 95–108°C |

| Solubility (DMSO) | 30 mg/mL |

| Storage Conditions | -20°C, desiccated |

Preparation for Biological Assays

Platelet Aggregation Studies

BW A868C is frequently employed to antagonize DP receptor-mediated inhibition of platelet aggregation. A standardized protocol from Hubertus et al. (2014) involves:

Platelet Isolation :

- Collect human whole blood in sodium citrate (3.2% w/v).

- Centrifuge at 160 × g for 15 min to obtain platelet-rich plasma (PRP).

- Resuspend platelets in HEPES/citrate buffer (pH 7.4) to a density of 1 × 10^9 platelets/mL .

Antagonist Treatment :

- Pre-incubate platelets with BW A868C (1–100 nM) for 10 min at 37°C.

- Induce aggregation using PGD2 (10–100 nM) or BW245C (a DP receptor agonist).

Measurement :

Table 2: Binding Parameters of BW A868C in Platelet Assays

| Parameter | Value | Source |

|---|---|---|

| pA2 (PGD2 antagonism) | 8.00–8.14 | |

| IC50 (cAMP inhibition) | 15.8 ± 2.3 nM | |

| Selectivity (DP vs. TP) | >1,000-fold |

Analytical Characterization

Radioligand Binding Assays

High-Affinity Site :

- Kd = 0.82 ± 0.12 nM

- Bmax = 12.4 ± 1.8 fmol/mg protein

Low-Affinity Site :

- Kd = 35.6 ± 4.7 nM

- Bmax = 89.3 ± 10.2 fmol/mg protein

Displacement studies show that unlabeled BW A868C competes with [3H]-BW A868C at subnanomolar concentrations (IC50 = 0.95 nM).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms >98% purity for commercial BW A868C batches. The mobile phase typically consists of:

- Solvent A : 0.1% trifluoroacetic acid (TFA) in water

- Solvent B : 0.1% TFA in acetonitrile

Gradient elution (20–80% B over 30 min) yields a retention time of 18.2 min for BW A868C.

Applications in Prostanoid Receptor Research

DP Receptor Signaling in Airway Smooth Muscle

In embryonic bovine tracheal fibroblasts, BW A868C (10 nM) suppresses PGD2-induced cAMP accumulation by 87 ± 5% , confirming its role as a competitive antagonist. Pre-treatment with BW A868C also blocks PGD2-mediated vasodilation in rabbit jugular vein (EC50 shift from 3.2 nM to 28 nM).

Selectivity Profiling

BW A868C exhibits >1,000-fold selectivity for DP over TP, FP, and EP receptors. At 1 µM, it shows negligible activity against:

- TP receptors : <5% inhibition of U46619-induced platelet aggregation

- IP receptors : <10% suppression of iloprost-stimulated cAMP

Troubleshooting and Best Practices

Common Issues in Preparation

- Precipitation in Aqueous Buffers : Add DMSO stock solution to buffer while vortexing to ensure uniform dispersion.

- Loss of Potency : Avoid repeated thawing of aliquots; discard unused portions after 3 freeze-thaw cycles.

Q & A

Basic Research Questions

Q. What is the primary pharmacological role of BW A868C in prostaglandin D2 (PGD2) signaling?

- Answer : BW A868C is a selective competitive antagonist of the prostaglandin D2 (PGD2) DP1 receptor, inhibiting PGD2-mediated effects such as vasodepressor responses and platelet aggregation. It exhibits high specificity for DP1 over other prostanoid receptors (IP, EP1, EP2, TP, FP) . However, conflicting evidence identifies BW A868C as a DP2 (CRTH2) agonist in some contexts , highlighting the need for receptor subtype verification in experimental design.

Q. What experimental models are commonly used to study BW A868C's effects?

- Methodological Approach :

- In vitro : Platelet-rich plasma assays to measure ADP-induced aggregation inhibition (e.g., IC50 determination via dose-response curves) .

- In vivo : Anesthetized guinea-pig or rat models for assessing bronchoconstriction or vascular responses (e.g., measuring changes in pulmonary inflation pressure (PIP) or blood pressure) .

- Cell-based : Boyden chamber or wound healing assays to evaluate cell migration in NIH3T3 fibroblasts or Langerhans cells .

Q. How can researchers confirm BW A868C's receptor specificity?

- Key Techniques :

- Radioligand Binding Assays : Use [³H]-BW A868C to quantify DP1 receptor affinity (e.g., IC50 = 7.4 µM for CRTH2, demonstrating low off-target binding) .

- Functional Antagonism Tests : Co-administer BW A868C with PGD2 or agonists like BW245C and measure cAMP production in platelets or recombinant DP1-expressing cells .

Advanced Research Questions

Q. How can contradictory findings about BW A868C’s agonist/antagonist activity be resolved?

- Analysis Framework :

- Tissue-Specific Effects : In dog tracheal epithelium, BW A868C acts as a partial agonist for chloride secretion but functions as a pure antagonist in vascular tissues .

- Assay Conditions : Use recombinant human DP1 receptors to isolate partial agonist activity (e.g., 68% maximal cAMP stimulation vs. full agonists like PGD2) .

- Receptor Subtype Cross-Talk : Test BW A868C in CRTH2 (DP2)-knockout models to exclude off-target effects .

Q. What methodologies quantify BW A868C’s impact on cAMP signaling?

- Experimental Design :

- Adenylate Cyclase Activity : Measure cAMP accumulation in glycerol-lysed human platelets; BW A868C antagonizes PGD2-induced cAMP increases with pA2 = 8.73 ± 0.13 .

- Dose-Response Curves : Compare BW A868C’s EC50 (7.5 nM) to full agonists (e.g., BW245C, EC50 = 0.3 nM) in recombinant DP1 systems .

Q. How does BW A868C modulate eosinophil activity in allergic inflammation?

- Mechanistic Insight :

- BW A868C enhances CRTH2-mediated eosinophil activation (e.g., increased CD11b expression) by blocking DP1, suggesting a dual-receptor regulatory mechanism .

- Experimental Validation : Combine BW A868C with CRTH2 antagonists (e.g., AZD1981) to dissect DP1/CRTH2 pathways in murine asthma models .

Q. What explains BW A868C’s failure to inhibit L-PGDS-induced cell migration?

- Hypothesis Testing :

- Non-Receptor Pathways : Use RT-PCR to confirm DP1/CRTH2 receptor absence in NIH3T3 cells, implicating L-PGDS-driven migration via myristoylated proteins (e.g., MACS kinase) .

- Alternative Antagonists : Compare BW A868C to BAY-u3405 in Boyden chamber assays to rule out assay-specific artifacts .

Q. How can researchers address discrepancies in ADP aggregation inhibition studies?

- Case Study :

- Contradictory Data : BW A868C inhibits ADP aggregation in platelets ( ) but shows weaker effects compared to TS-022 in NC/Nga mice .

- Resolution : Standardize agonist concentrations (e.g., 0.1–1 mg ml⁻¹ PGD2) and validate with DP1-knockout platelets to isolate receptor-dependent effects .

Key Recommendations for Researchers

- Dose Optimization : Use 0.1–1 mg kg⁻¹ BW A868C for in vivo studies to avoid non-specific effects at higher doses .

- Control Experiments : Include BM13.177 (PAF antagonist) to isolate DP1-specific responses in vascular models .

- Data Interpretation : Account for partial agonist activity in tissues with high DP1 receptor density (e.g., tracheal epithelium) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.